2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound that features a trifluoroethyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethyl azide with propargyl aldehyde under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA), in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds at room temperature and yields the desired triazole product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with enhanced stability, hydrophobicity, and other desirable properties
Mechanism of Action
The mechanism by which 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and metabolic stability, while the triazole ring can participate in hydrogen bonding and π-π interactions with the target .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group attached to an alcohol. .
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A powerful trifluoroethylating agent used in the synthesis of fluorinated amino acids.
Benzene, (2,2,2-trifluoroethyl): A compound with a trifluoroethyl group attached to a benzene ring, used in various organic synthesis applications.
Uniqueness
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the combination of the trifluoroethyl group and the triazole ring
Properties
Molecular Formula |
C5H4F3N3O |
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Molecular Weight |
179.10 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3-11-9-1-4(2-12)10-11/h1-2H,3H2 |
InChI Key |
JFZOVYYGATVQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1C=O)CC(F)(F)F |
Origin of Product |
United States |
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